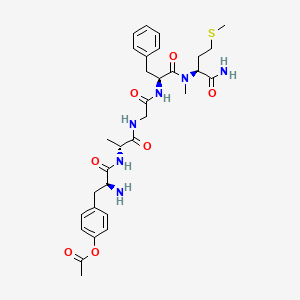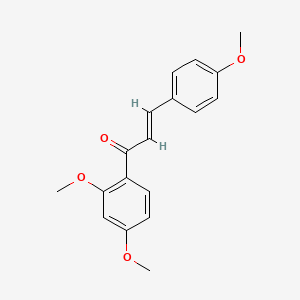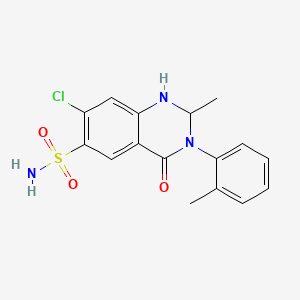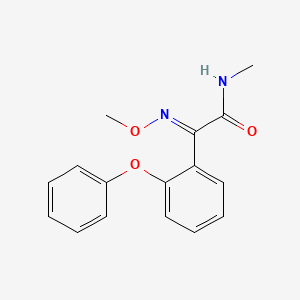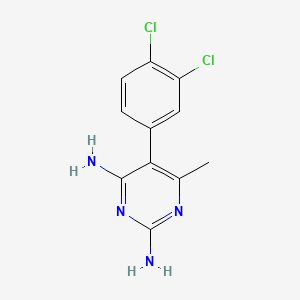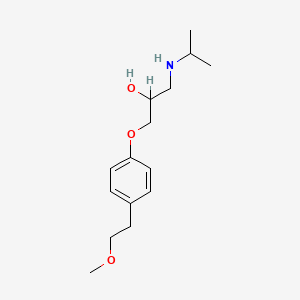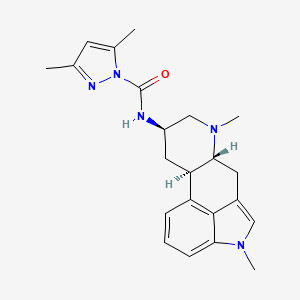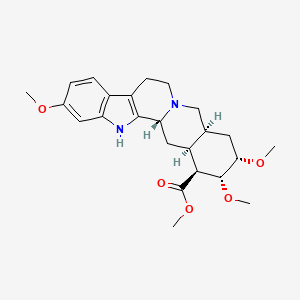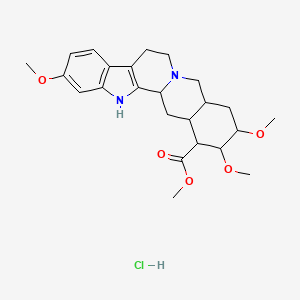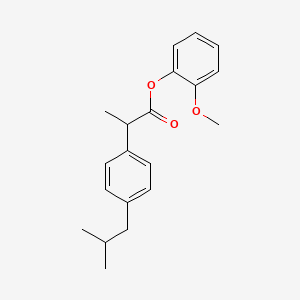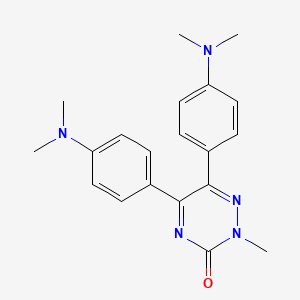
Milacemide hydrochloride
Overview
Description
Milacemide hydrochloride is a compound known for its role as a monoamine oxidase B inhibitor and a prodrug of glycine . It has been studied for its potential effects on human memory and as a treatment for symptoms of Alzheimer’s disease . Although early clinical trials did not yield positive results, it is still sold as a nonprescription drug or supplement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milacemide hydrochloride can be synthesized through the reaction of pentylamine with glycine ethyl ester hydrochloride, followed by hydrolysis . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The process includes rigorous purification steps to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Milacemide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycineamide and pentanoic acid.
Reduction: The compound can be reduced under specific conditions to yield different metabolites.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like monoamine oxidase B.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed
Oxidation: Glycineamide and pentanoic acid.
Reduction: Different metabolites depending on the reducing agent used.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Milacemide hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study monoamine oxidase B inhibition.
Biology: Investigated for its effects on neurotransmission and potential neuroprotective properties.
Medicine: Explored as a treatment for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of supplements and nonprescription drugs.
Mechanism of Action
Milacemide hydrochloride acts as a selective substrate for monoamine oxidase B, leading to the formation of glycine and pentanoic acid . This inhibition of monoamine oxidase B results in increased levels of neurotransmitters like serotonin and dopamine, which contribute to its neuroprotective and anticonvulsant properties . The compound readily crosses the blood-brain barrier, allowing it to exert its effects within the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Tricine: Another glycine derivative with similar properties.
L-deprenyl: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Clorgyline: An inhibitor of monoamine oxidase A, used for comparison in studies.
Uniqueness
Milacemide hydrochloride is unique due to its dual role as a monoamine oxidase B inhibitor and a glycine prodrug . Unlike other inhibitors, it can cross the blood-brain barrier and has been shown to potentiate serotonin neurotransmission-dependent behavior in a dose-dependent manner .
Properties
CAS No. |
76990-85-7 |
|---|---|
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
2-(pentylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H |
InChI Key |
DNSCECUSJKDSKP-UHFFFAOYSA-N |
SMILES |
CCCCCNCC(=O)N.Cl |
Canonical SMILES |
CCCCCNCC(=O)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
76990-85-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Milacemide HCl; Milacemide HCl salt; Milacemide Hydrochloride; Milacemide Hydrochloride salt; CP-1552S; SC-45864; SC 45864; SC45864; CP 1552S; CP1552S; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


